molecular formula C14H20O10 B1459789 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose CAS No. 65877-60-3

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

Cat. No.: B1459789
CAS No.: 65877-60-3
M. Wt: 348.3 g/mol
InChI Key: VEXTUPCIMUQWAO-BJJPWKGXSA-N
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Description

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a complex carbohydrate compound with the empirical formula C14H20O10 and a molecular weight of 348.30 g/mol. This compound is often used in biomedical research to understand carbohydrate-protein interactions, particularly in the context of infectious diseases and potential antiviral drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose involves a multistep reaction. One common method starts with D-mannose, which undergoes regioselective protection at the C-6 OH position using trityl chloride, followed by per-acetylation of the remaining hydroxyl groups . The trityl group is then removed using HBr/AcOH, yielding the desired tetra-acetylated product . Another method involves the acetylation of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deacetylated derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups, such as azido or amino groups.

Common Reagents and Conditions

    Oxidation: TEMPO/BAIB is commonly used for oxidation reactions.

    Reduction: Reductive chemistries involving hydrides or catalytic hydrogenation are employed.

    Substitution: Imidazole sulfonyl azide salts are used for azide substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deacetylated derivatives.

    Substitution: Formation of azido or amino derivatives.

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various substituted D-mannoses, such as 3-O-methyl-D-mannose.

    Biology: Studied for its role in carbohydrate-protein interactions, particularly in infectious diseases.

    Industry: Used in the synthesis of glycosides and glycosylated steroids.

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the mannose molecule. This compound can interact with various molecular targets, including enzymes involved in glycosylation pathways, thereby influencing the synthesis of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A similar acetylated sugar used in the synthesis of disaccharides and D-glucose-6-phosphate.

    1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in glycosylation reactions.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: An acetylated glucosamine derivative used in the synthesis of glycosylated compounds.

Uniqueness

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosylated molecules.

Properties

IUPAC Name

[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXTUPCIMUQWAO-BJJPWKGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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